2-(4-piperidinyl)-Imidazo[1,2-a]pyridine 2-(4-piperidinyl)-Imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC3216819
InChI: InChI=1S/C12H15N3/c1-2-8-15-9-11(14-12(15)3-1)10-4-6-13-7-5-10/h1-3,8-10,13H,4-7H2
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

2-(4-piperidinyl)-Imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC3216819

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

2-(4-piperidinyl)-Imidazo[1,2-a]pyridine -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name 2-piperidin-4-ylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C12H15N3/c1-2-8-15-9-11(14-12(15)3-1)10-4-6-13-7-5-10/h1-3,8-10,13H,4-7H2
Standard InChI Key HHSFJTIMOSGEKE-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2=CN3C=CC=CC3=N2

Introduction

Chemical Structure and Properties

Structural Features

2-(4-Piperidinyl)-imidazo[1,2-a]pyridine consists of an imidazo[1,2-a]pyridine core with a piperidinyl group attached at the 2-position. The compound's molecular formula is C12H14N3, featuring three nitrogen atoms—two from the imidazo[1,2-a]pyridine scaffold and one from the piperidinyl substituent . The compound's structure can be described as a fusion of three key components: a pyridine ring, an imidazole ring (together forming the imidazo[1,2-a]pyridine core), and a piperidinyl group attached at the 2-position.

The spatial arrangement of these components creates a three-dimensional architecture with specific electronic and steric properties that influence the compound's interaction with biological targets. The piperidinyl group introduces a basic nitrogen atom that can participate in hydrogen bonding interactions and can exist in different conformational states, adding to the compound's conformational flexibility.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 2-(4-piperidinyl)-imidazo[1,2-a]pyridine:

PropertyValue
Molecular FormulaC12H14N3
Molecular Weight200.26 g/mol
CAS Number301221-28-3
AppearanceSolid
SolubilitySoluble in organic solvents such as DMSO, methanol, and chloroform
pKaApproximately 8-9 (estimated for the piperidinyl nitrogen)

The compound's chemical reactivity is influenced by the presence of multiple nitrogen atoms, which can participate in various reactions typical of heterocyclic compounds. The imidazo[1,2-a]pyridine core can undergo electrophilic substitution reactions, while the piperidinyl nitrogen can participate in nucleophilic reactions and serve as a hydrogen bond acceptor in biological systems.

Synthesis Methodologies

General Synthetic Approaches to Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines has been extensively studied, with numerous methodologies reported in the literature. Traditional approaches typically involve the condensation of 2-aminopyridines with α-halocarbonyl compounds, which proceeds through the formation of an intermediate followed by cyclization to yield the imidazo[1,2-a]pyridine core .

Recent advances have expanded the synthetic toolkit available for constructing these heterocycles, including multicomponent reactions, transition-metal-catalyzed processes, and catalyst-free methodologies. These developments have significantly enhanced the accessibility and structural diversity of imidazo[1,2-a]pyridine derivatives.

Specific Synthesis of 2-(4-Piperidinyl)-Imidazo[1,2-a]pyridine

The synthesis of 2-(4-piperidinyl)-imidazo[1,2-a]pyridine typically involves specialized approaches to introduce the piperidinyl substituent at the desired 2-position. One effective strategy employs a multicomponent reaction involving 2-aminopyridine, a carbonyl compound, and a piperidinyl-containing reagent . The reaction proceeds through a sequence of condensation, cyclization, and functionalization steps to yield the target compound.

Alternative synthetic routes may involve the initial formation of the imidazo[1,2-a]pyridine core followed by functionalization at the 2-position through C-H activation methodologies, nucleophilic substitution, or cross-coupling reactions. These approaches offer flexibility in terms of substrate scope and reaction conditions, enabling the preparation of 2-(4-piperidinyl)-imidazo[1,2-a]pyridine under various experimental settings.

Recent Advances in Synthetic Methodologies

Recent progress in synthetic chemistry has led to the development of more efficient and sustainable methodologies for preparing imidazo[1,2-a]pyridine derivatives. A particularly noteworthy advancement involves the utilization of environmentally benign solvents, such as water-ethanol mixtures, for multicomponent cascade reactions leading to functionalized imidazo[1,2-a]pyridines . These approaches align with the principles of green chemistry and offer advantages in terms of operational simplicity and reduced environmental impact.

Additionally, catalyst-free protocols have been reported, which enable the straightforward synthesis of imidazo[1,2-a]pyridine derivatives through domino processes involving sequences such as N,N-acetal formation, Knoevenagel condensation, Michael reaction, and N-cyclization. These methodologies represent valuable tools for the preparation of structurally diverse imidazo[1,2-a]pyridines, including those bearing substituents at the 2-position .

Pharmacological Properties and Biological Activities

Overview of Imidazo[1,2-a]pyridine Pharmacology

Imidazo[1,2-a]pyridines constitute a privileged scaffold in medicinal chemistry, displaying a broad spectrum of biological activities. Compounds containing this heterocyclic system have been associated with diverse pharmacological properties, including anxiolytic, hypnotic, anticonvulsant, analgesic, anti-inflammatory, anticancer, and antimicrobial activities . The versatility of the imidazo[1,2-a]pyridine scaffold is reflected in its incorporation into several marketed drugs, such as zolpidem, olprinone, and soraprazan .

The pharmacological activities of imidazo[1,2-a]pyridine derivatives are attributed to their ability to interact with various biological targets, including enzymes, receptors, and cellular components. The specific substitution pattern on the imidazo[1,2-a]pyridine core significantly influences the biological profile, allowing for the modulation of potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationships

The structure-activity relationships (SAR) of imidazo[1,2-a]pyridines have been extensively studied, providing insights into the impact of substitution patterns on biological activity. For compounds like 2-(4-piperidinyl)-imidazo[1,2-a]pyridine, the following SAR considerations are relevant:

  • The position of substitution on the imidazo[1,2-a]pyridine core significantly influences activity, with 2-substituted derivatives often exhibiting distinct pharmacological profiles compared to those substituted at other positions.

  • The nature of the substituent at the 2-position plays a crucial role in determining the specific biological activities, with nitrogen-containing heterocycles like piperidine potentially enhancing interactions with certain biological targets.

  • Additional substitutions on the piperidinyl group can further modulate activity and may be explored for developing optimized derivatives with enhanced potency and selectivity.

Table 2: Potential Therapeutic Applications of 2-(4-Piperidinyl)-Imidazo[1,2-a]pyridine Based on SAR Studies

Therapeutic AreaPotential Target/MechanismStructural Features Contributing to Activity
NeurologyGABA receptors, Serotonin receptorsImidazo[1,2-a]pyridine core and basic piperidinyl group
OncologyKinase inhibition, Anti-proliferative effectsHeterocyclic system capable of multiple binding interactions
Infectious DiseasesCell wall synthesis inhibition, DNA gyrase inhibitionAbility to interact with multiple biological targets
InflammationCytokine modulation, Enzyme inhibitionElectronic and steric properties of the molecule

Applications in Medicinal Chemistry

Drug Discovery and Development

The unique structural features and biological activities of imidazo[1,2-a]pyridines, including 2-(4-piperidinyl)-imidazo[1,2-a]pyridine, make them valuable scaffolds in drug discovery programs. These compounds serve as versatile building blocks for the development of novel therapeutic agents targeting various diseases .

The imidazo[1,2-a]pyridine scaffold has been successfully employed in the design of drugs for treating central nervous system disorders, cardiovascular conditions, inflammatory diseases, and infections. The incorporation of a piperidinyl group at the 2-position provides additional opportunities for optimizing pharmacological properties and addressing specific therapeutic needs.

Development of Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have shown promising anticancer activities through various mechanisms, including inhibition of key enzymes involved in cell proliferation and survival . These compounds have demonstrated effects against different tumor cell lines, including breast, liver, colon, cervical, lung, and kidney cancers .

The anticancer effects of imidazo[1,2-a]pyridines primarily result from their inhibitory effects on different molecular mechanisms, including PI3K/Akt, CENP-E, IGF-1R, CDKs, tubulin polymerization inhibition, and c-Met inhibition . The presence of a piperidinyl group at the 2-position, as in 2-(4-piperidinyl)-imidazo[1,2-a]pyridine, may modulate these activities by influencing binding interactions with target proteins.

Development of Anti-Infectious Agents

The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in the development of anti-infectious agents, with activities reported against various pathogens . The incorporation of specific substituents, such as a piperidinyl group at the 2-position, can influence the spectrum of antimicrobial activity and the mechanisms of action.

The development of imidazo[1,2-a]pyridine-based anti-infectious agents represents a promising approach to addressing the growing challenge of antimicrobial resistance. Structure-based design and optimization strategies can leverage the unique properties of compounds like 2-(4-piperidinyl)-imidazo[1,2-a]pyridine to develop effective therapeutic options for treating infectious diseases.

Current Research and Future Perspectives

Recent Advances in Imidazo[1,2-a]pyridine Research

Recent research on imidazo[1,2-a]pyridines has focused on several key areas, including the development of innovative synthetic methodologies, exploration of novel biological activities, and optimization of pharmacokinetic properties. These efforts have led to the identification of promising lead compounds for various therapeutic applications .

Advances in computational chemistry and structural biology have facilitated the rational design of imidazo[1,2-a]pyridine derivatives with enhanced potency and selectivity for specific targets. These approaches have been particularly valuable in optimizing substitution patterns, including those involving piperidinyl groups at the 2-position, to improve drug-like properties.

Emerging Applications and Future Directions

The versatility of the imidazo[1,2-a]pyridine scaffold continues to inspire research aimed at exploring new applications and addressing unmet medical needs. Emerging areas of interest include:

  • Development of targeted anticancer agents that exploit the unique structural features of compounds like 2-(4-piperidinyl)-imidazo[1,2-a]pyridine to achieve selective inhibition of cancer-specific pathways.

  • Design of neuroprotective agents leveraging the ability of imidazo[1,2-a]pyridines to modulate neurotransmitter systems and protect against neurodegeneration.

  • Exploration of potential applications in metabolic disorders, immunomodulation, and regenerative medicine.

Future research directions may involve the development of hybrid molecules combining the imidazo[1,2-a]pyridine scaffold with other pharmacologically relevant moieties, as well as the investigation of novel drug delivery systems to optimize the therapeutic potential of these compounds.

Challenges and Opportunities

Despite the significant progress in imidazo[1,2-a]pyridine research, several challenges remain to be addressed. These include the optimization of synthetic methodologies for large-scale production, the improvement of pharmacokinetic properties, and the comprehensive assessment of safety profiles.

The continued advancement of techniques for structural characterization, including X-ray crystallography, NMR spectroscopy, and computational modeling, offers opportunities to gain deeper insights into the structure-activity relationships of compounds like 2-(4-piperidinyl)-imidazo[1,2-a]pyridine. These insights can guide future optimization efforts and facilitate the rational design of improved derivatives.

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